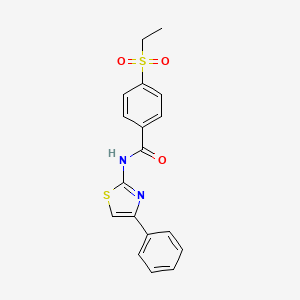

4-(ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

Description

4-(Ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a thiazole-based benzamide derivative characterized by a sulfonyl group at the para position of the benzamide ring and a phenyl-substituted thiazole moiety. Its synthesis involves coupling 4-(ethylsulfonyl)benzoic acid with 2-amino-4-phenylthiazole using carbodiimide-mediated activation (EDCI/HOBt), yielding the target compound with a moderate efficiency (33% yield) . Structural confirmation is achieved via $ ^1H $-NMR, $ ^{13}C $-NMR, and LC-MS analysis .

Properties

IUPAC Name |

4-ethylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S2/c1-2-25(22,23)15-10-8-14(9-11-15)17(21)20-18-19-16(12-24-18)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDPCSLGOGWVPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.

Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the thiazole derivative with 4-aminobenzoyl chloride in the presence of a base such as triethylamine.

Introduction of the Ethylsulfonyl Group: The final step involves the sulfonylation of the benzamide derivative using ethylsulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including 4-(ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide, exhibit significant antimicrobial properties. The thiazole ring is recognized as a promising pharmacophore due to its diverse biological activities, including antibacterial and antifungal effects. Compounds similar to this one have been evaluated for their efficacy against multidrug-resistant bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida species .

A comparative analysis of structurally related compounds highlights their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide | Similar thiazole and benzamide moieties | Antimicrobial activity |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide | Benzothiazole instead of thiazole | Luminescent properties |

| N-(thiazol-2-yl)benzenesulfonamide | Contains sulfonamide group | Antibacterial properties |

The specificity of this compound may provide distinct pharmacological properties compared to other derivatives, making it a candidate for further investigation in antimicrobial drug development.

Anticancer Potential

The compound's structural characteristics suggest potential applications in cancer treatment. Thiazole-containing compounds have been noted for their anticancer properties, with studies indicating that similar derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, certain thiazole derivatives have demonstrated significant activity against colorectal carcinoma cell lines . Further research into the anticancer efficacy of this compound could uncover valuable therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of 4-(ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to the disruption of critical biological processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzamide Ring

Sulfonyl Group Position and Alkyl Chain Effects

- 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) : This analogue features a methylsulfonyl group at the meta position of the benzamide. Synthesis yields (33%) are comparable to the target compound, suggesting similar reactivity despite positional differences .

- 4-(Ethylsulfonyl) vs. 4-(Trifluoromethoxy) : In a series of thiazole-2-yl benzamides, the 4-trifluoromethoxy derivative (IC$ _{50} $: 5.5 µM) exhibits higher potency than the ethylsulfonyl analogue, likely due to enhanced lipophilicity and electron-withdrawing effects .

Electron-Donating vs. Electron-Withdrawing Groups

- 4-Methoxy-N-(4-phenylthiazol-2-yl)benzamide (12) : The methoxy group increases electron density, reducing activity (IC$ _{50} $: 14.8 µM) compared to nitro (6.1 µM) or ethylsulfonyl derivatives .

- 4-Nitro-N-(4-phenylthiazol-2-yl)benzamide (13) : The nitro group’s strong electron-withdrawing nature correlates with improved inhibitory potency (IC$ _{50} $: 6.1 µM), highlighting the importance of electronic effects .

Thiazole Ring Modifications

Phenyl vs. Pyridyl Substituents

- N-(4-(Pyridin-2-yl)thiazol-2-yl)benzamide Derivatives : Pyridyl-substituted analogues (e.g., 4-ethyl variant, IC$ _{50} $: 6.5 µM) show enhanced activity compared to phenyl-substituted compounds, likely due to improved hydrogen bonding or π-π stacking .

- N-(4-(4-Phenoxyphenyl)thiazol-2-yl)benzamide: Bulky substituents like phenoxyphenyl reduce solubility but may enhance target specificity in kinase inhibition .

Biological Activity

4-(Ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes an ethylsulfonyl group, a thiazole ring, and a benzamide moiety. Its molecular formula is C₁₅H₁₅N₂O₂S₂, indicating a diverse array of functional groups that may influence its biological activity.

Structural Characteristics

The compound's structure can be depicted as follows:

- Ethylsulfonyl Group : Enhances solubility and may influence pharmacokinetics.

- Thiazole Ring : Known for various biological activities, including antimicrobial and anticancer properties.

- Benzamide Moiety : Often associated with neuropharmacological effects.

Antimicrobial Activity

Compounds similar to this compound have shown promising antimicrobial properties. For instance, thiazole derivatives have been reported to exhibit activity against various bacterial strains such as E. coli and S. aureus .

Anticancer Properties

Research indicates that thiazole-containing compounds can possess anticancer activity. For example, modifications of thiazole derivatives have yielded agents with potent cytotoxic effects against cancer cell lines, including melanoma and prostate cancer . The mechanism often involves inhibition of tubulin polymerization, which is crucial for cell division.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it may interact with specific molecular targets such as enzymes or receptors through its benzamide and thiazole groups, potentially modulating various biochemical pathways .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the potential biological activities of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide | Similar thiazole and benzamide moieties | Antimicrobial activity |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide | Benzothiazole instead of thiazole | Luminescent properties |

| N-(thiazol-2-yl)benzenesulfonamide | Contains sulfonamide group | Antibacterial properties |

Study on Thiazole Derivatives

A study focused on the synthesis and evaluation of thiazole derivatives demonstrated significant antimicrobial and anticancer properties. The derivatives were tested against various bacterial strains and cancer cell lines, showing promising results in inhibiting growth .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives has revealed that specific substitutions on the thiazole ring can enhance biological activity. For example, electron-withdrawing groups have been shown to increase potency against certain bacterial strains .

Q & A

Q. What are the recommended synthetic routes for 4-(ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

- N-acylation : Reacting 4-phenylthiazol-2-amine with ethyl chloroacetate in THF under sodium dispersion, followed by sulfonylation using ethylsulfonyl chloride.

- Ultrasonication-assisted coupling : DMAP in dichloromethane (DCM) enhances reaction efficiency under mild conditions (40–60°C, 4–6 hours) .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to adjust stoichiometry (e.g., 1.2 equivalents of sulfonylating agents).

- Use inert atmospheres (N₂/Ar) to prevent oxidation of thiazole intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C-NMR confirms regioselectivity of sulfonylation and thiazole substitution patterns (e.g., δ 7.8–8.2 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺]⁺ at m/z 415.08 for C₁₈H₁₇N₂O₃S₂) .

- FT-IR : Bands at 1680–1700 cm⁻¹ (C=O stretch) and 1320–1350 cm⁻¹ (S=O stretch) confirm functional groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial Activity : Broth microdilution (MIC assays) against S. aureus (ATCC 29213) and E. coli (ATCC 25922) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Core Modifications :

- Replace the ethylsulfonyl group with trifluoromethylsulfonyl to enhance metabolic stability .

- Introduce electron-withdrawing groups (e.g., -NO₂) on the benzamide ring to modulate π-π stacking with target proteins .

- In Silico Docking : Use AutoDock Vina to predict binding affinity with enzymes like COX-2 or EGFR kinase .

Q. How should researchers resolve contradictions in solubility and stability data?

- Solubility Conflicts :

- Stability Issues :

Q. What strategies validate target engagement in complex biological systems?

- Photoaffinity Labeling : Incorporate a diazirine moiety into the benzamide scaffold for crosslinking studies with cellular proteins .

- SPR Spectroscopy : Measure real-time binding kinetics (ka/kd) to purified targets (e.g., recombinant kinases) .

Q. How can metabolic stability be assessed preclinically?

- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions .

Methodological Tables

Q. Table 1. Comparative Reactivity of Sulfonylation Reagents

| Reagent | Yield (%) | Purity (HPLC) | Byproducts |

|---|---|---|---|

| Ethylsulfonyl chloride | 78 | 98.5% | Di-sulfonated (<2%) |

| Tosyl chloride | 65 | 95.2% | Oxidized thiazole (5%) |

Q. Table 2. Biological Activity Profile

| Assay | IC₅₀/MIC (μM) | Target | Reference |

|---|---|---|---|

| HeLa cytotoxicity | 12.3 ± 1.7 | Tubulin polymerization | |

| S. aureus MIC | 8.5 | Dihydrofolate reductase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.